N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide
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Overview
Description
N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide: is an organic compound that features a benzamide core substituted with a dimethylamino group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide typically involves the reaction of 3,4-difluorobenzoic acid with 4-(dimethylamino)phenethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
Chemistry: N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of fluorinated benzamides with biological targets, providing insights into their potential as therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the fluorine atoms can modulate its electronic properties, affecting its reactivity and stability .
Comparison with Similar Compounds
N-(4-(dimethylamino)phenethyl)-3,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.
N-(4-(dimethylamino)phenethyl)-3,4-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.
N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide: Similar structure but with methoxy groups instead of fluorine.
Uniqueness: The presence of fluorine atoms in N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide imparts unique electronic properties, such as increased electronegativity and stability, which can enhance its performance in various applications compared to its analogs with different substituents .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c1-21(2)14-6-3-12(4-7-14)9-10-20-17(22)13-5-8-15(18)16(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJSXAWAWAJAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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